molecular formula C12H10Cl2N2O B10768700 N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride

Cat. No.: B10768700
M. Wt: 269.12 g/mol
InChI Key: CZNNJOSFWZBQKH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride is a chemical compound with the molecular formula C12H9ClN2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with a carboxamide group and a 3-chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)pyridine-2-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+2-aminopyridineN-(3-chlorophenyl)pyridine-2-carboxamide\text{3-chlorobenzoyl chloride} + \text{2-aminopyridine} \rightarrow \text{N-(3-chlorophenyl)pyridine-2-carboxamide} 3-chlorobenzoyl chloride+2-aminopyridine→N-(3-chlorophenyl)pyridine-2-carboxamide

The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions, to ensure complete conversion of the reactants.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced amide derivatives.

    Hydrolysis: Formation of 3-chlorobenzoic acid and 2-aminopyridine.

Scientific Research Applications

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyridine-2-carboxamide
  • N-(3-bromophenyl)pyridine-2-carboxamide
  • N-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring and the carboxamide group on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNNJOSFWZBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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